molecular formula C11H12O2 B1592602 Joncryl 586 CAS No. 25085-34-1

Joncryl 586

Cat. No.: B1592602
CAS No.: 25085-34-1
M. Wt: 176.21 g/mol
InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N
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Description

Joncryl 586, is a copolymer formed from the polymerization of 2-propenoic acid and ethenylbenzene. This compound is widely used in various industrial applications due to its unique properties, such as high durability, resistance to chemicals, and excellent adhesion. It is commonly found in products like paints, coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, polymer with ethenylbenzene, typically involves a free radical polymerization process. The monomers, 2-propenoic acid and ethenylbenzene, are mixed in a specific ratio and subjected to polymerization in the presence of an initiator, such as benzoyl peroxide or azobisisobutyronitrile. The reaction is carried out in a solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this copolymer is often conducted in large-scale reactors. The process involves continuous feeding of the monomers and initiator into the reactor, where the polymerization takes place. The reaction mixture is then subjected to various purification steps, including filtration and distillation, to obtain the final product. The copolymer is then dried and processed into the desired form, such as pellets or powders .

Chemical Reactions Analysis

Types of Reactions

Joncryl 586, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Joncryl 586, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-propenoic acid, polymer with ethenylbenzene, involves its ability to form strong intermolecular interactions with various substrates. The carboxylic acid groups in the polymer can form hydrogen bonds with other molecules, while the aromatic rings of ethenylbenzene provide hydrophobic interactions. These interactions contribute to the copolymer’s excellent adhesion and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Joncryl 586, stands out due to its balanced combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its unique structure allows for strong adhesion and chemical resistance, which are not as pronounced in similar compounds .

Properties

IUPAC Name

prop-2-enoic acid;styrene
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InChI

InChI=1S/C8H8.C3H4O2/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHCOXPZCUFAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O2
Source PubChem
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Related CAS

25085-34-1, 784182-77-0, 110100-95-3, 120293-17-6, 709024-68-0
Record name Acrylic acid-styrene copolymer
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Record name 2-Propenoic acid, polymer with ethenylbenzene, triblock
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Record name 2-Propenoic acid, polymer with ethenylbenzene, graft
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Record name Acrylic acid-styrene block copolymer
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Record name Acrylic acid-styrene diblock copolymer
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Molecular Weight

176.21 g/mol
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Physical Description

30-33% Aqueous emulsion: Milky white emulsion; [Vexcon Chemicals MSDS]
Record name Styrene acrylic acid copolymer
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CAS No.

25085-34-1
Record name Styrene acrylic acid copolymer
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Record name 2-Propenoic acid, polymer with ethenylbenzene
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Record name 2-Propenoic acid, polymer with ethenylbenzene
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Synthesis routes and methods I

Procedure details

A yellow styrene acrylate high gloss toner was prepared at a 2 liter bench scale (about 165 grams dry theoretical toner). The core toner slurry included about 221.4 grains of 42% solids of a styrene-acrylate latex, produced by emulsion polymerization (glass transition temperature (Tg) 51° C.+/−2° C.), with about 511.8 grams of deionized water, about 59.4 grams of polyethylene wax (commercially available from IGI) (about 31.3% solids) and about 54 grams of yellow pigment (Y74 from Sun Chemical Inc., about 20% solids), that were mixed together in a 2 liter plastic beaker. The slurry was then homogenized for a total of about 10 minutes with mixing at from about 3000 to about 4000 revolutions per minute (rpm) while adding in a coagulant solution, which included about 2.97 grams polyaluminum chloride and about 26.73 grams of about 0.02M nitric acid.
[Compound]
Name
solids
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0 (± 1) mol
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reactant
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Name
styrene-acrylate
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0 (± 1) mol
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511.8 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution was prepared of acrylic acid (15.0 g, 0.2 mol) and styrene (10.4 g, 0.1 mol) in THF (200 mL). After the solution was degassed with a rapid stream of nitrogen, azobisisobutyronitrile (AIBN) (1.47 g, 3 mol % with respect to total monomer) was added.. The solution was degassed for a further thirty minutes and the reaction was then heated to 70° C. for 14 h. The solution was cooled and precipitated into n-hexane (800 mL). The hexane was decanted from the fibrous white product, the product was washed with ethyl acetate (300 mL) followed by washing with a further aliquot of hexane (200 mL). The polymer was dried in vacuo to yield 21.6 g, 84.6% of a brittle white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.4 g
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84.6%

Synthesis routes and methods III

Procedure details

styrene-acrylic acid copolymer resin (Mw=3,100, solid acid value=108, manufactured by Johnson Polymers Ltd.) dissolved in cyclohexanone; solid content=60%, solid equivalent=519 g/eq, refractive index=1.55
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Synthesis routes and methods IV

Procedure details

A true spherical silica fine particle (“SEAHOSTER KEP150”, produced by Nippon Shokubai K.K.) having an average particle size of 1.5 μm (10 parts), 2 parts of a dispersant polymer (“JONCRYL 611”, acrylic acid ester styrene copolymer, produced by Johnson Polymer), 16 parts of methyl ethyl ketone and 64 parts of N-methylpyrrolidone were mixed, and the resulting mixture was put in a 200 ml-volume polyethylene-made container together with 30 parts of glass bead having a diameter of 2 mm and dispersed for 2 hours by a paint shaker (manufactured by Toyo Seiki) to obtain a silica fine particle dispersion.
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Synthesis routes and methods V

Procedure details

Two additional styrene/acrylic acid copolymers were prepared by solution polymerization (in tert-butanol at 30% monomer concentration). Benzoyl peroxide (2.0 mmoles/mole monomers) was added to the reaction mixture which was then purged with nitrogen for 10-15 min and heated to 80° C. for 16-20 hours. In the early stages of the reaction, an ice bath was used to moderate the exotherm. The resulting polymer was isolated by precipitating in water and drying in a vacuum over (60° C./1 torr). After drying, monomer conversion to polymer was measured, and the inherent viscosity (25° C. using a 0.2 wt % solution in tetrahydrofuran), and the composition (using 13C NMR of the polymer products) were determined. The characteristics of these polymers is noted in Table 5.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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